molecular formula C10H17N3 B14865537 1-(5-Tert-butylpyrimidin-2-YL)ethan-1-amine

1-(5-Tert-butylpyrimidin-2-YL)ethan-1-amine

Cat. No.: B14865537
M. Wt: 179.26 g/mol
InChI Key: AFANMKSKOCEYDJ-UHFFFAOYSA-N
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Description

1-(5-Tert-butylpyrimidin-2-YL)ethan-1-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids. The tert-butyl group attached to the pyrimidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butylpyrimidin-2-YL)ethan-1-amine typically involves the reaction of 5-tert-butylpyrimidine with ethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butylpyrimidin-2-YL)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Pyrimidine N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

1-(5-Tert-butylpyrimidin-2-YL)ethan-1-amine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, or enzymes, modulating their activity and function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential applications in cancer therapy. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylpyridin-2-yl)ethan-1-amine: A similar compound with a pyridine ring instead of a pyrimidine ring.

    1-(2-(tert-Butyl)pyrimidin-5-yl)ethan-1-one: A related compound with a ketone group instead of an amine group.

Uniqueness

1-(5-Tert-butylpyrimidin-2-YL)ethan-1-amine is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity. The pyrimidine ring also provides distinct electronic properties, making it a valuable intermediate in various chemical reactions and applications. Compared to similar compounds, it offers a unique combination of stability, reactivity, and versatility, making it suitable for a wide range of scientific research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(5-tert-butylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C10H17N3/c1-7(11)9-12-5-8(6-13-9)10(2,3)4/h5-7H,11H2,1-4H3

InChI Key

AFANMKSKOCEYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C(C)(C)C)N

Origin of Product

United States

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